molecular formula C13H20ClN3 B12992877 4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride

4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride

Cat. No.: B12992877
M. Wt: 253.77 g/mol
InChI Key: QIBNLYICUSZGPD-UHFFFAOYSA-N
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Description

4-(6-Ethyl-2,6-diazaspiro[33]heptan-2-yl)aniline hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride typically involves the reaction of 6-ethyl-2,6-diazaspiro[3.3]heptane with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]-3-(trifluoromethyl)benzoic acid
  • N-(5-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl)-5-fluoro-4-(4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)pyrimidin-2-amine

Uniqueness

4-(6-Ethyl-2,6-diazaspiro[33]heptan-2-yl)aniline hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

4-(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C13H19N3.ClH/c1-2-15-7-13(8-15)9-16(10-13)12-5-3-11(14)4-6-12;/h3-6H,2,7-10,14H2,1H3;1H

InChI Key

QIBNLYICUSZGPD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CN(C2)C3=CC=C(C=C3)N.Cl

Origin of Product

United States

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